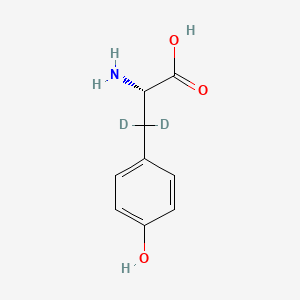

L-Tyrosine-D2

Description

Overview of L-Tyrosine as a Key Biomolecule

L-Tyrosine is a non-essential amino acid, meaning the human body can synthesize it, typically from another amino acid called phenylalanine. nih.govdrugbank.com It serves as a fundamental building block for the synthesis of proteins, which are essential for countless cellular functions. drugbank.comwikipedia.org Beyond its role in protein structure, L-Tyrosine is a critical precursor for the production of several vital molecules. nih.govwikipedia.org These include:

Neurotransmitters: L-Tyrosine is the starting point for the synthesis of catecholamines, a group of neurotransmitters that includes dopamine (B1211576), norepinephrine, and epinephrine. drugbank.comconsensus.app These molecules are crucial for brain functions such as mood regulation, stress response, and cognitive processes like memory and attention. consensus.appverywellhealth.com

Thyroid Hormones: The thyroid gland utilizes L-Tyrosine in the production of thyroxine (T4) and triiodothyronine (T3), hormones that regulate metabolism throughout the body. nih.govdrugbank.com

Melanin (B1238610): This pigment, responsible for the color of skin, hair, and eyes, is also synthesized from L-Tyrosine. nih.gov

Role of Deuterium (B1214612) Substitution (D2) in L-Tyrosine for Research Applications

The substitution of two hydrogen atoms with deuterium in the L-Tyrosine molecule, creating L-Tyrosine-D2, provides a valuable tool for researchers. cymitquimica.com This isotopic labeling allows for the precise tracking and quantification of L-Tyrosine and its metabolic products in various biological experiments. medchemexpress.com The increased mass due to the deuterium atoms enables its distinction from the naturally abundant, unlabeled L-Tyrosine in mass spectrometry analysis. labmix24.com This is particularly useful in metabolic studies to trace the conversion of L-Tyrosine into other compounds and to understand the kinetics of these biochemical reactions. cymitquimica.com

Specific Isotopic Positions of Deuterium in this compound

The placement of the two deuterium atoms on the L-Tyrosine molecule can vary, leading to different isotopologues with specific research applications.

In this variant, the deuterium atoms are located at the 3 and 5 positions of the aromatic ring of L-Tyrosine. cymitquimica.comisotope.com This specific labeling is particularly useful for tracking the fate of the aromatic portion of the amino acid. Research has utilized L-Tyrosine-3,5-D2 to investigate the biosynthesis of natural products. For instance, in studies of the cyanobacterium Tolyposhrix distorta, feeding the culture with L-Tyrosine-3,5-D2 allowed researchers to use MALDI-TOF mass spectrometry to demonstrate its incorporation into the UV sunscreen molecule scytonemin. nih.gov The resulting mass spectra clearly showed peaks corresponding to the addition of one or two deuterated tyrosine molecules, confirming its role as a precursor. nih.gov

| Property | Value | Source |

| Synonym | L-4-Hydroxyphenyl-3,5-d2-alanine | cymitquimica.com |

| Molecular Formula | (HO)C₆H₂D₂CH₂CH(NH₂)COOH | isotope.com |

| CAS Number (Labeled) | 30811-19-9 | isotope.com |

| Molecular Weight | 183.20 | isotope.com |

| Applications | Biomolecular NMR, Metabolism, Metabolomics, Proteomics | isotope.com |

Here, the deuterium atoms are positioned at the 2 and 6 carbons of the phenyl ring. This isotopologue is valuable for studies where monitoring changes at these specific ring positions is important. It is often used in NMR-based structural and dynamic studies of proteins and in metabolic research. sigmaaldrich.com

| Property | Value | Source |

| Synonym | L-4-Hydroxyphenyl-2,6-d2-alanine | |

| Molecular Formula | 4-(HO)C₆H₂D₂CH₂CH(NH₂)CO₂H | |

| CAS Number | 57746-15-3 | |

| Molecular Weight | 183.20 | |

| Isotopic Purity | 98 atom % D |

This form of deuterated L-Tyrosine has the two deuterium atoms attached to the beta-carbon of the alanine (B10760859) side chain (the carbon atom adjacent to the aromatic ring). isotope.comsigmaaldrich.com This specific labeling is crucial for investigating enzymatic mechanisms where the chemistry at the beta-carbon is of interest. For example, it can be used to study enzymes that catalyze reactions involving the cleavage or formation of bonds at this position, such as tyrosine ammonia (B1221849) lyase.

| Property | Value | Source |

| Synonym | L-4-Hydroxyphenyl(alanine-3,3-d2) | sigmaaldrich.com |

| Molecular Formula | HOC₆H₄CD₂CH(NH₂)COOH | isotope.com |

| CAS Number (Labeled) | 72963-27-0 | isotope.com |

| Molecular Weight | 183.20 | sigmaaldrich.com |

| Applications | Biomolecular NMR, Metabolism, Metabolomics, Proteomics | isotope.com |

L-Tyrosine-β,β-D2nih.gov

L-Tyrosine-β,β-D2, also referred to as L-Tyrosine-3,3-d2, is a specific isotopologue of L-Tyrosine where two hydrogen atoms on the beta-carbon of the amino acid's side chain have been replaced with deuterium atoms. nih.gov This specific labeling at the β-position makes it a particularly insightful tool for investigating reactions that involve the cleavage of the C-H bond at this site.

The synthesis of such specifically labeled amino acids can be achieved through various chemical and chemo-enzymatic methods. d-nb.info For instance, one approach involves the preparation of a Boc-protected form of the deuterated tyrosine, which can then be used in peptide synthesis. nih.gov In one documented synthesis of N-α-Boc-Tyr-β,β-d2-OH, L-tyrosine-β,β-d2 was dissolved in dioxane, and reacted with (Boc)2O and NaHCO3. nih.gov The resulting product was then purified for use in further applications. nih.gov

Research Findings and Applications

The unique properties of L-Tyrosine-β,β-D2 have led to its use in a variety of research applications, most notably in mass spectrometry-based quantification and in studies of enzyme kinetics and mechanisms.

One significant application of L-Tyrosine-β,β-D2 is as an internal standard in quantitative mass spectrometry. In a study developing a method for the analysis of urinary neuropeptides, a deuterium-labeled analog of gliadinomorphin was synthesized using L-tyrosine-β,β-d2. nih.gov This deuterated peptide served as an internal standard, allowing for precise quantification of the corresponding non-deuterated neuropeptide in urine samples. nih.gov The distinct mass of the deuterated standard allows it to be differentiated from the analyte of interest, correcting for any sample loss during preparation and analysis. nih.gov

Table 1: Mass Spectrometry Data for Gliadinomorphin and its Deuterated Analog This interactive table provides the calculated and experimentally found mass-to-charge ratios (m/z) for gliadinomorphin and its L-Tyrosine-β,β-D2 containing internal standard.

| Compound | Formula | Calculated (M+H)⁺ m/z | Found (M+H)⁺ m/z |

|---|---|---|---|

| Gliadinomorphin | C₄₃H₅₈N₉O₁₁ | 876.43 | 876.42 |

| Gliadinomorphin-d₂ | C₄₃H₅₆D₂N₉O₁₁ | 878.44 | 878.44 |

Data sourced from a study on the analysis of urinary neuropeptides. nih.gov

Another powerful application of L-Tyrosine-β,β-D2 is in the study of kinetic isotope effects (KIEs) to elucidate enzymatic mechanisms. Researchers investigating the maturation of green fluorescent protein (GFP) utilized Cβ-di-deuterated tyrosine to probe the mechanism of chromophore formation. nih.gov The maturation process involves a C-H bond scission at the benzylic carbon of Tyr66. nih.gov By comparing the reaction rates with the deuterated and non-deuterated tyrosine, a significant primary KIE was observed for the post-oxidation step of chromophore maturation. nih.gov

Table 2: Kinetic Isotope Effects on GFP Maturation This interactive table summarizes the kinetic isotope effect (kH/kD) observed for different steps in the maturation of Green Fluorescent Protein (GFP) using L-Tyrosine-β,β-D2.

| Reaction Step | Kinetic Isotope Effect (kH/kD) | Interpretation |

|---|---|---|

| Protein Oxidation | 1.1 ± 0.2 | No significant KIE, indicating C-H bond cleavage is not involved in this step. |

| Post-oxidation | 5.9 ± 2.8 | A full primary KIE, indicating C-H bond cleavage at the β-carbon is the rate-limiting event of this final step. |

Data from a study on the kinetic isotope effect of GFP chromophore formation. nih.gov

This finding provided strong evidence that the cleavage of the C-H bond at the β-carbon is a rate-limiting event in the final stage of chromophore biosynthesis. nih.gov Such detailed mechanistic insights are often difficult to obtain through other experimental approaches, highlighting the unique value of specifically deuterated substrates like L-Tyrosine-β,β-D2 in biochemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-KETSZMSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=C(C=C1)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583957 | |

| Record name | L-(beta,beta-~2~H_2_)Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72963-27-0 | |

| Record name | L-(beta,beta-~2~H_2_)Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72963-27-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for L Tyrosine D2

Chemical Synthesis Approaches for Deuterium (B1214612) Incorporation

Chemical methods for preparing deuterated L-tyrosine often involve direct hydrogen-deuterium (H-D) exchange reactions or the synthesis of derivatized precursors followed by deuteration.

Achieving site-specific deuteration is crucial for many applications. Various chemical strategies have been developed to introduce deuterium at specific positions on the L-tyrosine molecule.

One common method involves acid-catalyzed exchange reactions. For instance, heating L-tyrosine in concentrated deuterium chloride (DCl) can lead to the formation of poly-deuterated species. nih.gov A specific protocol describes the heating of tyrosine in concentrated DCl at 180°C for 4 hours to produce DL-[2,2',3',5',6'-d]Tyr (Tyr-d5). nih.gov Subsequently, the deuterium at the C-2 position can be selectively replaced with a proton by refluxing the compound with an acetic acid-acetic anhydride (B1165640) mixture, yielding DL-Tyr-d4. nih.gov This racemic mixture can then be resolved enzymatically to obtain the L-isomer. nih.gov

Another approach utilizes alkaline conditions. Treating protonated L-tyrosine or its partially deuterated analogues with an alkali metal deuteroxide (like sodium deuteroxide) or an alkaline earth metal deuteroxide can also achieve deuteration. google.com A similar strategy employs Raney alloys in alkaline deuterium oxide solutions, which facilitates H-D exchange without causing racemization. researchgate.net

| Method | Reagents | Conditions | Product | Citation |

| Acid Catalysis | L-Tyrosine, conc. DCl | 180°C, 4 hr | DL-[2,2',3',5',6'-d]Tyr (Tyr-d5) | nih.gov |

| Back-Exchange | DL-Tyr-d5, Acetic acid-acetic anhydride | Reflux | DL-[2',3',5',6'-d]Tyr (Tyr-d4) | nih.gov |

| Alkaline Treatment | L-Tyrosine, Sodium deuteroxide | 110°C, 20 hr | L-Tyrosine-carboxy,N,N,3,4,5-d6 | google.com |

| Catalytic Exchange | L-Tyrosine, Raney alloy, Na2CO3-D2O | 40°C, 1 hr | Deuterated L-Tyrosine | researchgate.net |

The synthesis of specific L-tyrosine derivatives can facilitate more controlled and selective deuterium labeling, particularly on the aromatic ring. Halogenated derivatives of L-tyrosine have proven to be effective precursors.

Three specific halogenated derivatives—3′-fluoro-L-tyrosine, 3′-chloro-L-tyrosine, and 3′-iodo-L-tyrosine—have been synthesized for this purpose. researchgate.net These compounds can then undergo a microwave-assisted, acid-catalyzed isotope exchange with heavy water (D₂O) to introduce deuterium selectively into the aromatic ring. researchgate.netresearchgate.net This method allows for the preparation of compounds like 3′-fluoro-[5′-²H]-L-tyrosine, 3′-chloro-[5′-²H]-L-tyrosine, and 3′-iodo-[2′,5′-²H₂]-L-tyrosine with good chemical yields, typically between 50-70%. researchgate.netresearchgate.net

Another strategy involves the reductive debromination of brominated L-tyrosines using Raney alloys in alkaline deuterium oxide, which replaces the bromine atoms with deuterium. researchgate.net Due to the poor solubility of L-tyrosine, purification can be challenging. A workaround involves a two-step sequence where the deuterated L-tyrosines are isolated as their tosylate derivatives following an in situ Boc-protection and subsequent esterification. researchgate.net

| Precursor Derivative | Deuteration Method | Deuterated Product | Citation |

| 3′-Fluoro-L-tyrosine | Microwave-assisted exchange with D₂O | 3′-fluoro-[5′-²H]-L-tyrosine | researchgate.net |

| 3′-Chloro-L-tyrosine | Microwave-assisted exchange with D₂O | 3′-chloro-[5′-²H]-L-tyrosine | researchgate.net |

| 3′-Iodo-L-tyrosine | Microwave-assisted exchange with D₂O | 3′-iodo-[2′,5′-²H₂]-L-tyrosine | researchgate.net |

| Brominated L-tyrosines | Reductive debromination with Raney alloy in D₂O | Deuterated L-Tyrosine | researchgate.net |

Site-Specific Deuteration Strategies

Enzymatic Synthesis Routes for Deuterated L-Tyrosine

Enzymatic methods offer high specificity and operate under mild conditions, making them an attractive alternative to chemical synthesis for producing deuterated amino acids.

Several biocatalytic systems have been developed to synthesize deuterated L-tyrosine. These methods often leverage the natural activity of enzymes that can catalyze H-D exchange reactions.

Pyridoxal phosphate (B84403) (PLP)-dependent enzymes are particularly useful as they can reversibly deprotonate α-amino acids. nih.gov For example, the enzyme β-tyrosinase (tyrosine phenol (B47542) lyase, TPL) catalyzes the reversible conversion of L-tyrosine to phenol, pyruvate, and ammonia (B1221849). nih.govd-nb.info When this reaction is conducted in a medium containing D₂O, deuterium can be incorporated into the L-tyrosine molecule. nih.govd-nb.info Similarly, tryptophanase (TPase) from E. coli can be used to catalyze the isotopic exchange between L-tyrosine and a D₂O-containing incubation medium, leading to the synthesis of [2-²H]-L-Tyr. nih.gov

A dual-protein catalytic system, composed of an aminotransferase (DsaD) and a partner protein (DsaE), has been shown to catalyze H-D exchange at both the Cα and Cβ positions of amino acids. wisc.edu While highly efficient for aliphatic amino acids, the Cβ-deuteration of L-tyrosine was less effective (49% incorporation), though Cα deuteration remained high (95%). wisc.edu

| Enzyme/System | Substrate | Deuterium Source | Product | Citation |

| β-Tyrosinase (TPL) | L-Tyrosine | D₂O | Deuterated L-Tyrosine | nih.govd-nb.info |

| Tryptophanase (TPase) | L-Tyrosine | D₂O | [2-²H]-L-Tyrosine | nih.gov |

| DsaD/DsaE System | L-Tyrosine | D₂O | L-Tyr-2,3-d₂ (95% at Cα, 49% at Cβ) | wisc.edu |

| Tyrosinase | Halogenated L-Tyrosine | Isotopic Water | Labeled Halogenated L-Tyrosine | nih.gov |

Advances in genetic and metabolic engineering have enabled the development of optimized microbial systems for the production of L-tyrosine and its derivatives. These engineered systems can be adapted for the synthesis of deuterated versions.

The industrial synthesis of L-tyrosine has largely shifted to the use of engineered strains of E. coli. wikipedia.org Modular engineering approaches have been applied to the L-tyrosine biosynthetic pathway in E. coli. nih.gov By modifying plasmid copy numbers, promoter strengths, codon usage, and gene arrangements in operons, researchers have been able to relieve metabolic bottlenecks and significantly increase production. nih.gov For instance, replacing the native shikimate kinase (AroK) with its isozyme (AroL) improved the conversion of shikimate to L-tyrosine. nih.gov

Furthermore, key enzymes in the pathway have been targeted for improvement. Tyrosine phenol lyase (TPL), which can be used to synthesize L-tyrosine from phenol, pyruvate, and ammonia, has been engineered through directed evolution. google.comjmb.or.kr These efforts have produced TPL variants with enhanced stability and activity, making them more efficient catalysts for industrial-scale synthesis. google.com Similarly, prephenate dehydrogenase, which catalyzes a crucial step in L-tyrosine biosynthesis, has been a focus of engineering. mdpi.com Overexpression of potent prephenate dehydrogenase genes, such as tyrA from B. amyloliquefaciens, has led to substantial increases in L-tyrosine yields in engineered strains. mdpi.com These optimized production platforms provide a robust foundation for producing L-Tyrosine-D2 by simply culturing the engineered microbes in deuterated media.

Isotopic Labeling Strategies Utilizing L Tyrosine D2

Metabolic Labeling in Biological Systems

Metabolic labeling is a technique where organisms or cells are supplied with isotopically labeled precursors, which are then incorporated into newly synthesized molecules through natural metabolic pathways. nih.govscispace.com Using L-Tyrosine-D2 in this manner allows for the non-invasive introduction of a deuterium (B1214612) label into the proteome.

In Vivo Incorporation of this compound in Cellular Systems

In vivo incorporation involves introducing this compound into living cells, where it is utilized by the cellular machinery for protein synthesis. nih.gov When this compound is supplied to cells in culture, it replaces the natural, "light" L-Tyrosine in newly synthesized proteins. ckgas.com This process is highly efficient, and after several cell divisions, a significant portion of the tyrosine residues in the proteome will be the deuterated variant. ckgas.com This method is advantageous because it introduces the isotopic label within a living system, providing a snapshot of the proteome that reflects the physiological state of the cells. ckgas.com Early studies demonstrated the feasibility of using various deuterated amino acids, including double-deuterated tyrosine (Tyr-d2), for metabolic labeling. nih.gov

Metabolic Labeling in Prokaryotic and Eukaryotic Cell Lines

The metabolic incorporation of deuterated amino acids like this compound is a well-established practice in both prokaryotic and eukaryotic cell systems. portlandpress.com

Escherichia coli (Prokaryotic System): E. coli is a common host for producing recombinant proteins for structural studies. chemie-brunschwig.ch When grown in minimal media where this compound is provided, the bacterium will incorporate it into the proteins it synthesizes. portlandpress.com However, care must be taken as some metabolic pathways in E. coli can cause "scrambling," where the isotopic label is transferred to other amino acids. For instance, aromatic amino acid transaminases can lead to nitrogen scrambling between tyrosine and phenylalanine. portlandpress.com

Eukaryotic Cell Lines (e.g., Yeast, Insect, and Mammalian cells): Isotopic labeling in eukaryotic cells, such as yeast, insect, and human cell lines (e.g., HEK293), is also a crucial technique, especially for proteins that require post-translational modifications not present in prokaryotes. portlandpress.comdntb.gov.ua Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method that utilizes isotopically labeled amino acids to compare protein abundance between different cell populations. sigmaaldrich.com While deuterium labeling is used, there can be challenges as deuterated compounds may separate from their non-deuterated counterparts during liquid chromatography, potentially affecting quantification in mass spectrometry-based proteomics. sigmaaldrich.com

| Cell System | Typical Application | Key Considerations | Relevant Research Findings |

|---|---|---|---|

| Prokaryotic (e.g., E. coli) | Recombinant protein production for NMR and structural biology. | Cost-effective, high yield. Potential for isotopic scrambling via transaminases. portlandpress.com | Used for producing deuterated proteins where specific amino acids are labeled to simplify complex NMR spectra. portlandpress.comresearchgate.net |

| Eukaryotic (e.g., Mammalian cells) | Studying proteins requiring complex modifications; quantitative proteomics (SILAC). dntb.gov.uasigmaaldrich.com | More complex and expensive media required. dntb.gov.ua Essential for studying many human proteins in a native context. | SILAC enables quantitative comparison of proteomes under different conditions (e.g., healthy vs. diseased). sigmaaldrich.com |

Whole Organism Deuterium Incorporation for Proteomic Studies

Extending metabolic labeling to whole organisms, such as mice, allows for the study of protein dynamics in the context of complex physiological systems. researchgate.net This is often achieved by providing a diet supplemented with a deuterated essential amino acid or by administering deuterated water (D₂O). researchgate.netacs.org When D₂O is used, deuterium gets incorporated into non-essential amino acids, including tyrosine, via transamination and other metabolic routes. physiology.org

This in vivo labeling strategy is invaluable for measuring protein turnover rates in different tissues, providing insights into metabolism in both healthy and diseased states. researchgate.netaip.org For example, studies in mice have used deuterated amino acids to visualize protein synthesis in various organs, including the brain, at subcellular resolution. aip.org By tracking the incorporation of the deuterium label over time, researchers can calculate the synthesis and degradation rates of individual proteins across the entire proteome. researchgate.net

Cell-Free Protein Synthesis with this compound

Cell-free protein synthesis (CFPS) is an in vitro method that uses cellular extracts, rather than living cells, to produce proteins. oup.combiorxiv.org This system offers precise control over the reaction components, making it ideal for incorporating isotopically labeled amino acids like this compound with high efficiency and minimal isotopic scrambling. nih.govnih.gov

Utilization of Lysates for Isotopically Labeled Protein Generation

CFPS systems typically utilize lysates from E. coli or wheat germ, which contain the necessary translational machinery (ribosomes, tRNAs, enzymes) for protein synthesis. oup.commdpi.com To produce a protein labeled with this compound, the labeled amino acid is simply added to the cell-free reaction mixture along with the DNA template for the protein of interest. sigmaaldrich.com

This approach is particularly advantageous for producing proteins that are toxic to host cells or for high-throughput protein expression. mdpi.com It is also the preferred method for advanced labeling schemes like Stereo-Array Isotope Labeling (SAIL), which require the incorporation of a full set of specifically labeled amino acids without the risk of metabolic cross-conversion that can occur in live cells. nih.gov However, a potential issue is the back-exchange of deuterium with protons from the aqueous solvent (H₂O), which can contaminate the labeled sites. nih.govnih.gov Researchers have developed strategies to mitigate this, such as adding inhibitors of certain enzymes like transaminases to the cell-free reaction. nih.gov

Stereo-Array Isotope Labeling (SAIL) and Related Methods Incorporating Deuterium

Stereo-Array Isotope Labeling (SAIL) is a sophisticated isotopic labeling strategy developed for nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of large proteins. uni-frankfurt.decambridge.org The core principle of SAIL is to chemically synthesize amino acids with a specific, optimized pattern of stable isotopes (²H, ¹³C, and ¹⁵N). uni-frankfurt.de This strategic placement of isotopes, particularly deuterium, simplifies complex NMR spectra and reduces signal overlap, enabling the study of proteins that were previously too large for detailed NMR analysis. uni-frankfurt.deunl.ptcortecnet.com

In the context of tyrosine, a SAIL version would involve deuterating specific positions on the amino acid while leaving others protonated and/or ¹³C-labeled. The basic strategy is to replace most hydrogen atoms with deuterium, leaving at most one proton attached to any given carbon or nitrogen, which sharpens NMR signals and reduces relaxation effects. uni-frankfurt.de While this compound (with deuterium at the Cβ position) is a simpler form of deuteration, the principles of SAIL demonstrate the power of site-specific deuterium incorporation. For example, SAIL has been applied to other aromatic amino acids like phenylalanine and tryptophan to enable high-quality observation of their signals in large proteins like the 82 kDa Malate Synthase G. cortecnet.comosaka-u.ac.jp These advanced labeling techniques, often carried out using cell-free synthesis systems to ensure fidelity, are critical for pushing the boundaries of structural biology. nih.govcortecnet.com

| Technique | Principle | Primary Application | Role of Deuterium (e.g., in this compound) |

|---|---|---|---|

| Metabolic Labeling (in vivo) | Incorporation of labeled precursors (e.g., this compound) through cellular metabolism in living cells or whole organisms. nih.govscispace.com | Quantitative proteomics (SILAC), protein turnover studies. sigmaaldrich.comresearchgate.net | Acts as a tracer to follow the synthesis and degradation of proteins over time. researchgate.net |

| Cell-Free Protein Synthesis (CFPS) | In vitro protein production using cell lysates and supplied labeled amino acids. oup.com | Production of toxic proteins, high-throughput expression, incorporation of unnatural or selectively labeled amino acids. mdpi.com | Allows for highly efficient and specific incorporation without metabolic scrambling. nih.govnih.gov |

| Stereo-Array Isotope Labeling (SAIL) | Use of presynthesized amino acids with specific, complex patterns of ²H, ¹³C, and ¹⁵N to optimize NMR spectra. uni-frankfurt.de | High-resolution NMR structure determination of large proteins (>30 kDa). uni-frankfurt.deunl.pt | Strategically replaces protons to simplify spectra, reduce line broadening, and enable stereospecific assignments. uni-frankfurt.decortecnet.com |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio of ions. In biological research, it is used to identify and quantify molecules with high specificity and sensitivity. The use of stable isotope-labeled compounds, such as this compound, has revolutionized quantitative MS-based approaches by providing a reliable reference for accurate measurement.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based strategy for the quantitative analysis of proteins. ckgas.com The method involves metabolically incorporating stable isotope-labeled amino acids into the entire proteome of living cells. ckgas.com One cell population is grown in a medium containing the natural 'light' amino acid (e.g., L-Tyrosine), while another population is cultured in a medium with a 'heavy' isotopic analogue, such as this compound. ckgas.commedchemexpress.com

Because the deuterated amino acid is biochemically indistinguishable from the natural one during protein synthesis, the 'heavy' cells incorporate this compound into all their newly synthesized proteins. When the 'light' and 'heavy' cell populations are mixed, the mass spectrometer can distinguish between peptides derived from each cell state due to a specific mass shift. This allows for the direct and accurate relative quantification of thousands of proteins simultaneously.

A primary application of SILAC using this compound is the profiling of differential protein abundance between two or more cell states (e.g., treated vs. untreated, diseased vs. healthy). mdpi.comnih.gov After combining the labeled cell lysates, proteins are extracted and digested (typically with trypsin). The resulting peptide mixtures are then analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

For every peptide containing tyrosine, the mass spectrum will show a pair of peaks separated by the mass difference between the light and heavy isotopes (2 Da for each D2-labeled tyrosine). The ratio of the intensities of these peak pairs directly reflects the relative abundance of that specific protein in the two original cell populations. nih.gov This approach enables the identification and quantification of proteins that are up- or down-regulated in response to a particular stimulus or condition, providing critical insights into cellular processes and disease mechanisms. mdpi.comresearchgate.net

Table 1: Mass Shift in SILAC using this compound This interactive table shows the expected mass difference for a peptide containing one or more this compound residues compared to its light counterpart.

| Number of Tyrosine Residues | Isotopic Label | Mass Shift (Da) |

|---|---|---|

| 1 | This compound | +2 |

| 2 | This compound | +4 |

| 3 | This compound | +6 |

SILAC with this compound is also exceptionally well-suited for the quantitative analysis of post-translational modifications (PTMs), which are critical for regulating protein function. creative-proteomics.com Tyrosine residues are common sites for important PTMs, including phosphorylation and nitration. researchgate.netnih.gov

Tyrosine Phosphorylation: Tyrosine phosphorylation, mediated by tyrosine kinases, is a key event in cellular signaling pathways. hubrecht.euaacrjournals.org Using a SILAC approach, researchers can compare the phosphorylation status of proteins between different cell states. After mixing 'light' and 'heavy' cell lysates, phosphopeptides (often enriched from the complex mixture) are analyzed by MS. The ratio of heavy to light phosphopeptide signals reveals changes in phosphorylation at specific tyrosine sites, providing dynamic information about signaling pathway activation or inhibition. hubrecht.eunih.govnih.gov This method has been used to study global phosphotyrosine signaling events following growth factor stimulation. hubrecht.eu

Tyrosine Nitration: Protein tyrosine nitration is an oxidative modification linked to conditions of oxidative stress and various disease pathologies. frontiersin.orgnih.govnih.gov Identifying and quantifying changes in nitration can be challenging due to its low abundance. frontiersin.org SILAC enables the precise quantification of changes in site-specific tyrosine nitration. By comparing the heavy and light peptide pairs, one can determine if a specific treatment or condition leads to an increase or decrease in nitration at a particular tyrosine residue, offering insights into the mechanisms of oxidative damage. nih.govresearchgate.net

This compound is widely used as an internal standard for the absolute quantification of L-Tyrosine and its related compounds in various biological matrices via mass spectrometry. medchemexpress.comnih.govmedchemexpress.com An internal standard is a compound with identical chemical and physical properties to the analyte of interest that is added to a sample in a known concentration before analysis. chromservis.eu Because this compound co-elutes with endogenous L-Tyrosine during chromatography but is separated by mass in the spectrometer, it can effectively correct for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement) that can occur during analysis. nih.govnih.gov

Accurate measurement of L-Tyrosine and its metabolites is crucial for diagnosing and monitoring metabolic disorders, such as alkaptonuria and phenylketonuria. creative-proteomics.comnih.gov In a typical workflow, a precise amount of this compound is spiked into a biological sample (e.g., serum, plasma, or urine). The sample is then processed and analyzed by LC-MS/MS. A calibration curve is generated by plotting the ratio of the analyte signal (L-Tyrosine) to the internal standard signal (this compound) against known concentrations of the analyte. This allows for the precise and accurate determination of the endogenous L-Tyrosine concentration in the unknown sample. nih.gov

One study successfully developed and validated a liquid chromatography-tandem mass spectrometry method to simultaneously measure serum homogentisic acid, tyrosine, and nitisinone (B1678953) in patients with alkaptonuria, using d2-tyrosine as the internal standard for tyrosine. nih.gov The use of the isotopically labeled standard ensured high accuracy and precision, with matrix effects being normalized effectively. nih.gov

Table 2: Research Application of this compound as an Internal Standard This interactive table summarizes a study where this compound was used for quantitative analysis.

| Study Focus | Analyte(s) | Internal Standard | Matrix | Key Finding | Reference |

|---|---|---|---|---|---|

| Monitoring of Alkaptonuria | Homogentisic acid, Tyrosine, Nitisinone | d2-Tyrosine | Serum | Method showed good precision, accuracy, and linearity for monitoring patients. | nih.gov |

| Analysis of Neuropeptides | Gliadinomorphin | Gliadinomorphin-d2 (containing l-tyrosine-β,β-d2) | Urine | Developed a sensitive method with a detection limit of 0.25 ng/mL. | nih.gov |

Comprehensive amino acid profiling is essential in metabolomics to understand metabolic states in health and disease. creative-proteomics.com this compound can be included in a mixture of stable isotope-labeled amino acids used as internal standards for the multiplexed quantification of a full panel of amino acids in a single analytical run. sigmaaldrich.com This approach provides a robust and reliable method for obtaining accurate quantitative data on the amino acid profile of a given biological sample, which is critical for clinical diagnostics and nutritional assessment. creative-proteomics.comsigmaaldrich.com

Quantification of L-Tyrosine and Related Metabolites

Tracer Studies in Mass Spectrometry

The use of stable isotope-labeled compounds as tracers is a cornerstone of modern metabolic research, and this compound is frequently employed for this purpose in mass spectrometry-based studies. By introducing this compound into a biological system, researchers can track the metabolic fate of tyrosine with high specificity and sensitivity. The mass difference between the deuterated and non-deuterated forms allows for their distinct detection and quantification by a mass spectrometer, enabling the precise measurement of metabolic fluxes and pathway dynamics.

In these tracer studies, this compound acts as an internal standard, co-eluting with its endogenous, non-labeled counterpart during chromatographic separation. This co-elution is critical for correcting for variations in sample preparation and instrument response, leading to more accurate and reliable quantification of tyrosine levels in complex biological matrices such as plasma, cerebrospinal fluid, and cell lysates. The known concentration of the added this compound allows for the creation of a calibration curve, against which the concentration of the endogenous L-tyrosine can be determined.

A key application of this compound as a tracer is in the investigation of protein synthesis and turnover rates. By monitoring the rate of incorporation of this compound into newly synthesized proteins, researchers can gain insights into the dynamic processes of protein metabolism under various physiological and pathological conditions. This approach has been instrumental in studying the effects of disease, diet, and therapeutic interventions on protein homeostasis.

Method Development for UPLC-MS and GC-MS with Deuterated Amino Acids

The development of robust and sensitive analytical methods is crucial for the accurate quantification of amino acids in biological samples. This compound plays a pivotal role in the development and validation of methods utilizing ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) and gas chromatography-mass spectrometry (GC-MS). The use of deuterated amino acids as internal standards is considered the gold standard for quantitative analysis due to their chemical and physical similarity to the analytes of interest.

In UPLC-MS method development, this compound is used to optimize chromatographic conditions, such as mobile phase composition, gradient elution, and column temperature, to achieve optimal separation of tyrosine from other matrix components. Furthermore, it is essential for fine-tuning mass spectrometer parameters, including ionization source settings and collision energies for tandem mass spectrometry (MS/MS), to maximize signal intensity and specificity for both the analyte and the internal standard. The distinct mass-to-charge (m/z) ratio of this compound allows for the development of highly selective selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods, minimizing interferences from the biological matrix.

Similarly, in GC-MS method development, this compound is used to validate derivatization procedures, which are often necessary to increase the volatility of amino acids for gas chromatographic analysis. The deuterated standard helps to assess the efficiency and reproducibility of the derivatization reaction and to correct for any variability. The following table provides an example of the mass transitions monitored in a UPLC-MS/MS method for the quantification of L-tyrosine using this compound as an internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| L-Tyrosine | 182.1 | 136.1 |

| This compound | 184.1 | 138.1 |

This table is illustrative and specific m/z values may vary depending on the derivatization agent and ionization mode used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural Biology Investigations with Deuterium Labeling

Deuterium labeling is a powerful strategy in NMR spectroscopy for the study of large biomolecules, and this compound is a valuable tool in this context. The incorporation of deuterium at specific sites within a protein can lead to significant improvements in spectral quality and provide unique insights into protein structure and dynamics.

One of the major challenges in NMR spectroscopy of large proteins (typically > 25 kDa) is severe signal overlap and rapid signal decay due to slow molecular tumbling. This leads to broad spectral lines and makes it difficult to resolve individual resonance signals. The incorporation of this compound, along with other deuterated amino acids, can effectively address this issue.

Deuteration of the non-exchangeable protons on the aromatic ring of tyrosine reduces the number of proton signals, leading to a simplified NMR spectrum. More importantly, the substitution of protons with deuterons, which have a much smaller gyromagnetic ratio, significantly reduces dipolar relaxation pathways, the primary cause of line broadening in large biomolecules. This results in sharper spectral lines and enhanced resolution, allowing for the observation and assignment of resonances that would otherwise be unresolvable. This approach is particularly beneficial for TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments, which are specifically designed for the study of large biomolecular systems.

Site-specific labeling with this compound provides a powerful means to probe the structure and dynamics of proteins. By selectively incorporating deuterated tyrosine residues, researchers can focus on specific regions of a protein, such as the active site of an enzyme or a protein-protein interaction interface.

The analysis of deuterium isotope effects on NMR chemical shifts can provide information about the local environment and hydrogen bonding network around the labeled tyrosine residue. Furthermore, deuterium NMR relaxation measurements can be used to probe the dynamics of the tyrosine side chain over a wide range of timescales, from picoseconds to seconds. This information is crucial for understanding the relationship between protein motion and function, such as enzyme catalysis, signal transduction, and molecular recognition.

The following table summarizes the key advantages of using this compound in NMR-based structural biology investigations:

| Application Area | Benefit of this compound Labeling |

| Large Biomolecules | Enhanced spectral resolution and simplification. |

| Protein Structure | Probing local environment and hydrogen bonding. |

| Protein Dynamics | Characterizing side-chain motion over various timescales. |

Electron Paramagnetic Resonance (EPR) Spectroscopy using Site-Specific Deuteration

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects unpaired electrons, making it particularly useful for studying metalloproteins and enzyme reaction intermediates involving radical species. Site-specific deuteration with this compound can significantly enhance the information content of EPR spectra.

Tyrosyl radicals are important intermediates in a number of biological processes, and their EPR spectra are characterized by hyperfine couplings to the protons on the tyrosine ring. These couplings can lead to complex and poorly resolved EPR spectra. By replacing the ring protons with deuterons, which have a much smaller magnetic moment, the hyperfine interactions are significantly reduced. This leads to a dramatic narrowing of the EPR signal, which can help to resolve other, smaller hyperfine couplings and provide a more accurate determination of the electronic structure of the radical. This approach has been instrumental in characterizing the geometry and spin density distribution of tyrosyl radicals in various enzymes, providing critical insights into their catalytic mechanisms.

Applications of L Tyrosine D2 in Advanced Spectroscopic and Spectrometric Techniques

The isotopic labeling of molecules with stable heavy isotopes like deuterium (B1214612) (²H) is a powerful strategy in analytical and spectroscopic studies. L-Tyrosine-D2, where specific protons on the L-Tyrosine molecule are replaced by deuterium, serves as an invaluable tool in advanced spectroscopic and spectrometric techniques. This substitution allows researchers to untangle complex spectra, assign specific signals, and gain deeper insights into molecular structure, electronic properties, and dynamics. The primary application of this compound lies in the study of tyrosyl radicals, which are crucial intermediates in numerous biological electron transfer processes.

Enhanced Resolution and Spectral Simplification in Large Biomolecules

Probing Electronic Structure and Interactions of Tyrosine Radicals

Tyrosyl radicals are transient species where the tyrosine side chain has lost an electron, leaving an unpaired electron delocalized over the phenoxyl group. ohsu.edu These radicals are central to the function of enzymes like ribonucleotide reductase and the photosynthetic machinery of Photosystem II (PSII). nih.govacs.org In PSII, two redox-active tyrosine residues, TyrZ (or YZ) and TyrD (or YD), play critical roles in electron transfer. nih.govmdpi.com TyrD, upon illumination, forms a remarkably stable neutral radical (YD•), making it an excellent subject for spectroscopic investigation. universiteitleiden.nldiva-portal.org The use of this compound and other isotopically labeled variants is crucial for elucidating the electronic structure of these radicals. universiteitleiden.nlresearchgate.net

The electronic structure of a tyrosyl radical is fundamentally characterized by the distribution of the unpaired electron over its aromatic ring and phenoxyl oxygen. ohsu.edumdpi.com Advanced spectroscopic methods, particularly Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopy, are employed to study these paramagnetic species. ohsu.edupnas.org High-field EPR, for instance, provides increased resolution, allowing for a more precise determination of the g-tensor, which is sensitive to the radical's electronic environment, including factors like hydrogen bonding. nih.govacs.orgpnas.org

The strategic substitution of protons with deuterium in L-Tyrosine (e.g., at the 3 and 5 positions of the phenolic ring) simplifies the complex EPR and ENDOR spectra. universiteitleiden.nl Since deuterium has a smaller magnetic moment and a different nuclear spin than protons, its hyperfine interactions are significantly smaller and often unresolved, effectively "erasing" their contribution from the spectrum. universiteitleiden.nl This spectral simplification allows for the unambiguous assignment of hyperfine couplings from the remaining protons. researchgate.netrsc.org

Studies using selectively deuterated L-tyrosine, such as [3,5-²H₂]-L-tyrosine, incorporated into proteins like PSII, have been instrumental in mapping the electronic structure. universiteitleiden.nl By comparing the EPR spectra of proteins containing natural L-Tyrosine with those containing this compound, researchers can isolate and identify specific proton interactions, revealing how the protein environment modulates the radical's electronic properties. universiteitleiden.nlnih.gov For example, differences in the g-tensor values between wild-type and mutant PSII, where the hydrogen-bonding partner of TyrD is altered, indicate changes in the local electrostatic environment. acs.org Computational models, correlated with experimental data from deuterated samples, further refine the understanding of how factors like hydrogen bonding with nearby residues (such as histidine) influence the electronic structure. nih.govacs.org

The unpaired electron in a tyrosyl radical is not confined to a single atom but is delocalized across the π-conjugated system of the phenoxyl ring. mdpi.com The extent of this delocalization is described by spin densities at each atomic position. Hyperfine interactions, or couplings, are the magnetic interactions between the unpaired electron's spin and the nuclear spins of nearby atoms (like ¹H, ¹³C, or ¹⁷O). mdpi.comuniversiteitleiden.nl The magnitude of these hyperfine couplings is directly related to the spin density at that nucleus, providing a detailed map of the electron's distribution. mdpi.comresearchgate.net

This compound is pivotal for the precise determination of these parameters. Continuous wave (cw-EPR) spectroscopy often fails to resolve all the individual hyperfine couplings due to spectral broadening. mdpi.com However, more advanced techniques like ENDOR and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy can measure these interactions with high precision. mdpi.comresearchgate.netpnas.org The use of selectively deuterated L-Tyrosine simplifies the resulting complex HYSCORE spectra, enabling the assignment of cross-peaks to specific protons within the tyrosyl radical. mdpi.com

For example, by incorporating L-Tyrosine selectively deuterated at the β-methylene position, researchers can determine the radical's conformation and orientation. nih.govuniversiteitleiden.nl The inequivalence of hyperfine couplings for protons at the 2,6 and 3,5 positions of the ring reflects an asymmetric spin density distribution, which can be caused by factors like an asymmetric hydrogen bond to the phenoxyl oxygen. pnas.orgresearchgate.net By combining site-specific deuteration with ¹³C and ¹⁷O labeling, a complete and accurate map of the spin density distribution across the entire phenoxyl ring and oxygen can be achieved. universiteitleiden.nlresearchgate.net This experimental data is critical for validating and refining quantum chemical calculations of the radical's structure and reactivity. nih.govuniversiteitleiden.nl

Data Tables

Table 1: Representative Proton Hyperfine Coupling Constants (A) for the TyrD• Radical in Spinach Photosystem II. Data derived from HYSCORE spectroscopy, illustrating the interactions between the unpaired electron and specific protons.

| Proton Position | Hyperfine Coupling (MHz) |

| H3a | 8.1 |

| H3b | 6.4 |

| H4 | 2.5 |

This table is based on findings from 2D-HYSCORE investigations on functional PSII from spinach. mdpi.com The assignment of these couplings helps in understanding the electronic spin's interaction strength with these protons, reflecting the spin delocalization over the radical.

Table 2: Spin Densities on the Phenoxyl Ring of the TyrD• Radical. Determined from the anisotropy of hyperfine interactions using site-specific isotope labeling.

| Atomic Position | Experimental Spin Density (ρ) |

| C1' | 0.12 |

| C2', C6' | 0.11 / 0.09 |

| C3', C5' | -0.05 / -0.06 |

| C4' | 0.35 |

| O4' | 0.28 |

This table presents data obtained through a combination of EPR spectroscopy and site-specific ¹³C and ¹⁷O labeling in Spirodela oligorrhiza. universiteitleiden.nl The spin densities provide a quantitative map of the unpaired electron's distribution, which is crucial for understanding the radical's reactivity.

L Tyrosine D2 in Metabolic Pathway Elucidation and Flux Analysis

Tracer Studies for Amino Acid Metabolism

Tracer studies utilizing isotopically labeled compounds, such as L-Tyrosine-D2, are fundamental to understanding the dynamics of metabolic pathways. medchemexpress.comisotope.com By introducing a labeled substrate into a biological system, researchers can track its journey and transformation, providing a detailed picture of metabolic processes in real-time. technologynetworks.com

This compound, a deuterated form of L-Tyrosine, acts as a tracer that can be readily distinguished from its endogenous, unlabeled form by mass spectrometry. medchemexpress.comcymitquimica.com When introduced into a biological system, it follows the same metabolic routes as natural tyrosine. This allows scientists to trace the uptake, distribution, and incorporation of tyrosine into various cellular components, including proteins. isotope.comnumberanalytics.com This technique is crucial for studying both normal physiological processes and the metabolic dysregulation that occurs in various diseases. isotope.com

For example, studies have used isotopically labeled tyrosine to investigate its metabolism in different tissues. diva-portal.org By analyzing the presence of the deuterium (B1214612) label in downstream products, researchers can quantify the rate of protein synthesis and breakdown, providing a dynamic view of protein turnover. technologynetworks.com

L-Tyrosine is a precursor to a host of biologically crucial molecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), hormones (thyroid hormones), and pigments (melanin). numberanalytics.comwikipedia.org By using this compound as a tracer, scientists can monitor its conversion into these downstream metabolites. isotope.comnumberanalytics.com This is achieved by detecting the deuterium label in molecules such as L-DOPA, dopamine (B1211576), and their subsequent products. nih.gov

This approach has been instrumental in elucidating the catecholamine synthesis pathway, where L-Tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase. bio-techne.com Tracking the appearance of deuterated L-DOPA and dopamine following the administration of this compound provides direct evidence of this metabolic conversion and allows for the quantification of its rate. nih.gov Such studies are vital for understanding the regulation of neurotransmitter synthesis and the impact of various factors on this process. examine.com

Table 1: Key Downstream Metabolites of L-Tyrosine

| Metabolite | Metabolic Pathway | Biological Function |

|---|---|---|

| L-DOPA | Catecholamine & Melanin (B1238610) Synthesis | Precursor to dopamine and melanin numberanalytics.comresearchgate.net |

| Dopamine | Catecholamine Synthesis | Neurotransmitter wikipedia.org |

| Norepinephrine | Catecholamine Synthesis | Neurotransmitter and hormone wikipedia.org |

| Epinephrine | Catecholamine Synthesis | Hormone and neurotransmitter wikipedia.org |

| Melanin | Melanogenesis | Pigment responsible for coloration nih.gov |

| Thyroid Hormones (T3 and T4) | Thyroid Hormone Synthesis | Regulate metabolism numberanalytics.com |

Tracing the Fate of Tyrosine within Biological Systems

Metabolic Flux Analysis (MFA) Experimental Design

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. cortecnet.com The use of stable isotope tracers like this compound is central to the experimental design of MFA studies. cymitquimica.com

In a typical MFA experiment, cells or organisms are cultured in a medium where a standard nutrient is replaced with its deuterated counterpart, such as this compound. cymitquimica.comnih.gov As the cells metabolize the deuterated substrate, the deuterium atoms are incorporated into various downstream metabolites. isotope.com

By measuring the isotopic labeling patterns of these metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative contributions of different pathways to the production of a particular metabolite. nih.gov This data, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular metabolic fluxes. nih.gov

MFA provides a systems-level view of metabolism, enabling a deeper understanding of the intricate network of biochemical reactions that sustain life. nih.gov By quantifying metabolic fluxes, researchers can identify key regulatory points within a metabolic network and assess how these networks adapt to genetic or environmental changes.

This approach is particularly valuable for studying metabolic diseases. For instance, by comparing the metabolic fluxes in healthy individuals versus those with a metabolic disorder, researchers can pinpoint specific enzymatic steps or pathways that are dysregulated. nih.gov This knowledge is critical for identifying potential therapeutic targets and for developing strategies to correct metabolic imbalances.

Table 2: Applications of this compound in Metabolic Flux Analysis

| Application Area | Research Focus | Key Insights Gained |

|---|---|---|

| Neuroscience | Dopamine and catecholamine synthesis and turnover | Understanding of neurotransmitter dynamics in health and neurodegenerative diseases. nih.govsemanticscholar.org |

| Endocrinology | Thyroid hormone production and regulation | Elucidation of the control mechanisms of thyroid function. numberanalytics.com |

| Cancer Biology | Amino acid metabolism in tumor cells | Identification of metabolic vulnerabilities in cancer cells for therapeutic targeting. nih.gov |

| Nutrition Science | Determination of amino acid requirements | Assessment of how different dietary intakes of phenylalanine and tyrosine affect whole-body metabolism. nih.gov |

Measurement of Metabolic Fluxes using Deuterated Substrates

Investigation of Metabolic Precursors and Biosynthetic Pathways

This compound is also instrumental in tracing metabolic pathways backward to identify precursor molecules and elucidate biosynthetic routes. In mammals, L-Tyrosine is synthesized from the essential amino acid L-phenylalanine. davuniversity.org The primary precursor for the aromatic ring of both phenylalanine and tyrosine in plants and microorganisms is shikimic acid, produced via the shikimate pathway. cdnsciencepub.com

By administering a labeled precursor, such as deuterated phenylalanine, and observing the incorporation of the deuterium label into tyrosine, researchers can confirm and quantify the rate of this conversion. nih.gov This approach is essential for understanding the biosynthesis of tyrosine and how it is regulated.

Furthermore, by analyzing the isotopic labeling patterns of a series of related metabolites, it is possible to reconstruct entire biosynthetic pathways. This has been successfully applied in plant biology to understand the synthesis of a wide array of specialized metabolites derived from tyrosine. frontiersin.org Such studies provide a comprehensive map of metabolic networks and highlight the interconnectedness of different biochemical pathways.

Research on Enzymatic Reaction Mechanisms Using L Tyrosine D2

Characterization of Enzyme Substrate Specificity

The specificity of an enzyme for its substrate is a fundamental aspect of its function. While L-tyrosine is the natural substrate for many enzymes, the introduction of deuterium (B1214612) can subtly alter its properties, which can be used to probe the active site and binding interactions.

Studies on enzymes like phenylalanine ammonia-lyase (PAL) have shown that mutations can switch their substrate preference from L-tyrosine to L-phenylalanine. acs.org For instance, the substitution of a key histidine residue with phenylalanine in Rhodobacter sphaeroides tyrosine ammonia-lyase (RsTAL) resulted in a mutant with a kinetic preference for L-phenylalanine over L-tyrosine. acs.org This highlights the precise molecular interactions that govern substrate specificity. In the context of L-tyrosine-d2, while direct studies on its effect on the substrate specificity of a wide range of enzymes are not extensively documented, the principle remains that the isotopic substitution can influence binding affinity and catalytic efficiency, thereby providing a means to characterize the stringency of substrate recognition.

For protein tyrosine phosphatases (PTPs), which catalyze the hydrolysis of phosphotyrosine, substrate specificity is crucial for their role in cell signaling. nih.gov Different PTPs, such as PTP1B, RPTPα, SHP-1, and SHP-2, exhibit varying levels of sequence specificity. nih.gov While these studies did not specifically use this compound, they underscore the importance of the substrate's structure in enzyme recognition and catalysis. The D2 domain of certain receptor PTPs (RPTPs) is catalytically inactive but plays a regulatory role, influencing the substrate specificity of the active D1 domain through protein-protein interactions. nih.govnih.gov

Elucidation of Enzyme Kinetics and Reaction Pathways

This compound is instrumental in elucidating the kinetics and reaction pathways of enzymes such as tyrosinase and tyrosine hydroxylase. Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin (B1238610) synthesis. pg.gda.plnii.ac.jp The kinetics of this two-step oxidation can be complex, with the first step, the hydroxylation of L-tyrosine, often being the rate-limiting one. nii.ac.jplibretexts.org

Kinetic analyses using capillary electrophoresis/dynamic frontal analysis (CE/DFA) have been employed to determine the Michaelis-Menten constants (Km) for both steps of the tyrosinase-catalyzed oxidation of L-tyrosine. nii.ac.jp The Km for the first step (L-tyrosine to L-DOPA) was found to be 0.061±0.009 mmol L−1, while the Km for the second step (L-DOPA to L-dopaquinone) was 0.45±0.03 mmol L−1. nii.ac.jp

The use of deuterated L-tyrosine isotopomers, such as [3',5'-2H2]-L-tyrosine, has been pivotal in studying the mechanism of tyrosinase. pg.gda.pl The reaction pathway is believed to involve a nucleophilic attack of the hydroxyl group of L-tyrosine on a copper ion in the enzyme's active site, followed by an electrophilic attack of peroxide at the C-3 position of the tyrosine ring. ppm.edu.pl

Table 1: Kinetic Parameters of Tyrosinase-Catalyzed Oxidation

| Substrate | Parameter | Value | Reference |

|---|---|---|---|

| L-Tyrosine | Km (to L-DOPA) | 0.061 ± 0.009 mmol L-1 | nii.ac.jp |

| L-DOPA | Km (to Dopaquinone) | 0.45 ± 0.03 mmol L-1 | nii.ac.jp |

Investigation of Isotope Effects in Enzymatic Reactions

The study of kinetic isotope effects (KIEs) is a powerful method for determining the rate-determining step of an enzymatic reaction. When a C-H bond is broken in the rate-limiting step, replacing hydrogen with deuterium will significantly slow down the reaction rate.

In the case of tyrosinase-catalyzed hydroxylation of L-tyrosine, deuterium KIEs have been measured using deuterated L-tyrosine derivatives. ppm.edu.pl The numerical values of KIEs obtained for L-tyrosine were found to be greater than or close to 2, suggesting that the formation of the C-O bond, rather than the breaking of a C-H bond, is the rate-determining step in this reaction. ppm.edu.pl

Solvent isotope effects (SIEs), where the reaction is carried out in deuterated water (D2O), have also been investigated for the tyrosinase reaction. pg.gda.pl The oxidation of L-tyrosine proceeds about 6 times faster in a normal phosphate (B84403) buffer compared to a fully deuterated medium. pg.gda.pl This significant SIE suggests that proton transfer plays a crucial role in the reaction mechanism, likely through conformational changes in the enzyme's active site caused by the H/D exchange of labile protons. pg.gda.pl

Table 2: Solvent Isotope Effects on Tyrosinase Activity

| Substrate | Condition | Effect | Reference |

|---|---|---|---|

| L-Tyrosine | Fully deuterated medium | ~6-fold slower reaction rate | pg.gda.pl |

Studying Post-Translational Modifications (e.g., S-nitrosylation) and their Impact on Enzyme Activity

Post-translational modifications are critical for regulating enzyme activity. S-nitrosylation, the covalent attachment of a nitric oxide (NO) group to a cysteine residue's thiol side chain, is an emerging signaling mechanism. nih.gov

Studies on tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis, have shown that it can be S-nitrosylated by NO. nih.gov This modification occurs at cysteine residue 279 and enhances the enzyme's activity both in vitro and in vivo. nih.gov This provides a novel mechanism for the modulation of TH activity by NO. nih.gov While this research did not directly involve this compound, it highlights a key regulatory mechanism for an enzyme that utilizes L-tyrosine as its primary substrate. The activity of TH is tightly regulated by various post-translational modifications, including phosphorylation, nitration, and S-glutathionylation, which can either activate or inactivate the enzyme. nih.gov

Another form of modification is tyrosine nitrosylation, which is the addition of a nitro group to the tyrosine ring. This can be induced by stress and has been implicated in major depressive disorder. mdpi.com This modification can interfere with protein function and may require de novo protein synthesis for repair. mdpi.com

Table 3: Chemical Compounds Mentioned

Emerging Research Applications and Methodological Advancements for L Tyrosine D2

Development of Novel Analytical Techniques for Deuterated Compounds

The use of deuterated compounds, such as L-Tyrosine-D2, as internal standards in mass spectrometry is a well-established practice that enhances the accuracy and reliability of quantitative analyses. medchemexpress.commedchemexpress.com The development of novel analytical techniques continues to refine the detection and quantification of these labeled molecules in complex biological matrices.

One of the primary methods for analyzing deuterated amino acids is gas chromatography-mass spectrometry (GC-MS) . This technique offers high sensitivity, resolution, and reproducibility for measuring small molecules. avma.org For the analysis of this compound, a common approach involves derivatization to improve its volatility and chromatographic properties. For instance, L-tyrosine and its deuterated isotopologues can be converted into pentafluorobenzyl-trifluoroacetyl (PFB-TFA) or PFB-TFA-trimethylsilyl (TMS) derivatives. capes.gov.br These derivatives exhibit excellent gas chromatographic separation and produce intense ions that are ideal for specific and sensitive quantification using selected ion monitoring (SIM). avma.orgcapes.gov.br In SIM, the mass spectrometer is set to detect specific mass-to-charge (m/z) ratios corresponding to the unlabeled and deuterated analytes, allowing for precise quantification. For example, in one method, L-tyrosine and this compound were quantified using ions at m/z 179 and 181, respectively. avma.org

Liquid chromatography-mass spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), provides another powerful tool for the analysis of deuterated compounds. researchgate.net This method is highly accurate and can be applied to underivatized amino acids extracted from biological samples like dried blood spots. researchgate.net The use of deuterated internal standards like this compound is crucial for correcting variations during sample preparation and analysis. medchemexpress.commedchemexpress.com

Novel sample preparation and extraction techniques have also been developed to improve the analysis of tyrosine and its metabolites. These include methods that utilize a PBA pre-column within the HPLC apparatus for direct sample purification, offering high selectivity and reproducibility. cuni.cz Another innovative approach involves the use of aminophenylboronic acid functionalized magnetic nanoparticles (Fe3O4@APBA) which show a strong affinity for cis-diol-containing molecules, facilitating their selective extraction. cuni.cz

The following table summarizes key aspects of analytical techniques used for this compound:

Table 1: Analytical Techniques for this compound| Technique | Derivatization | Key Features | Application |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Required (e.g., PFB-TFA, TMS) | High sensitivity, resolution, and reproducibility. avma.org Uses Selected Ion Monitoring (SIM) for quantification. avma.orgcapes.gov.br | Quantification of deuterated amino acids in biological samples. avma.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Not always required | High accuracy and speed. researchgate.net Suitable for complex matrices like dried blood spots. researchgate.net | Diagnosis and monitoring of metabolic disorders. researchgate.net |

Integration of this compound with Advanced Imaging Modalities for Biochemical Research

Deuterated compounds like this compound are increasingly being integrated with advanced imaging modalities to visualize and study biochemical processes in living systems. These techniques offer non-invasive ways to track metabolic pathways and understand the spatial distribution of metabolic activity.

Deuterium (B1214612) Metabolic Imaging (DMI) is a magnetic resonance-based technique that has seen a resurgence of interest. nih.gov It involves the administration of a substrate labeled with deuterium, a stable isotope of hydrogen, and then observing its metabolic fate in three dimensions. nih.gov DMI provides insights into the spatial biochemistry of living tissue with minimal background signal. nih.gov Although the use of deuterated amino acids like this compound in DMI is still an emerging area, the principles established with other deuterated molecules, such as glucose, demonstrate the potential for tracking amino acid metabolism. nih.govosf.io

Stimulated Raman Scattering (SRS) microscopy is another powerful imaging technique that can be coupled with metabolic labeling using deuterated amino acids (dAA). aip.org This method allows for the visualization of newly synthesized proteins at subcellular resolution in cultured cells, tissues, and even in live animals. aip.org By administering dAA, researchers can image protein metabolic activity in various organs, such as the brain and pancreas, and observe the dynamics of protein synthesis over time. aip.org This technique has been used to illustrate metabolic heterogeneity in colon tumor xenografts, distinguishing tumor tissue from normal tissue. aip.org

Positron Emission Tomography (PET) is a well-established molecular imaging technique that utilizes radiolabeled tracers. While not directly using this compound, PET imaging with fluorinated tyrosine analogs, such as O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), provides valuable insights that are relevant to the application of labeled tyrosines. frontiersin.orgmdpi.comfrontiersin.org [18F]FET PET is used to image brain tumors, assess therapy response, and differentiate tumor recurrence from treatment-related changes. frontiersin.orgmdpi.comnih.gov The uptake of these tracers is primarily mediated by amino acid transporters, which are often upregulated in tumor cells. mdpi.comfrontiersin.org The experience gained with [18F]FET PET can inform the development and application of deuterated tyrosine tracers for other imaging modalities.

The table below highlights the integration of labeled tyrosine with advanced imaging techniques.

Table 2: Advanced Imaging Modalities and Labeled Tyrosine

| Imaging Modality | Type of Labeled Tyrosine | Principle | Research Application |

|---|---|---|---|

| Deuterium Metabolic Imaging (DMI) | Deuterated (e.g., this compound) | Magnetic resonance detection of deuterated metabolites. nih.gov | Studying spatial biochemistry and metabolic pathways in vivo. nih.govosf.io |

| Stimulated Raman Scattering (SRS) Microscopy | Deuterated Amino Acids (dAA) | Vibrational imaging of the carbon-deuterium bond to track newly synthesized proteins. aip.org | Visualizing protein synthesis and metabolic heterogeneity in tissues and tumors. aip.org |

Theoretical and Computational Modeling of Deuterium Effects in Biological Systems

Theoretical and computational modeling plays a crucial role in understanding the effects of deuterium substitution in biological systems, including the behavior of this compound. These models help to interpret experimental data and provide insights into reaction mechanisms and molecular interactions.

Kinetic Isotope Effect (KIE) studies are a fundamental application of theoretical modeling. The KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. For this compound, the substitution of hydrogen with deuterium can affect the rates of enzymatic reactions. Theoretical studies can calculate the expected KIE for different proposed reaction mechanisms, and these calculated values can then be compared with experimental results to elucidate the true mechanism. For example, studies on the oxidation of phenols by tyrosinase have shown a solvent deuterium isotope effect, indicating that proton transfer is involved in the rate-determining step. nih.govnih.gov Similarly, research on phenylalanine hydroxylase has used KIEs to probe the mechanism of hydroxylation, revealing large isotope effects consistent with hydrogen tunneling. nih.gov

Computational modeling is also used to study the structure and dynamics of proteins and their interactions with ligands. For instance, three-dimensional models of dopamine (B1211576) receptors have been constructed to understand how agonists, which can be derived from tyrosine, bind to these receptors. nih.gov Such models can help in the design of new drugs by providing a template for structure-function relationships. nih.gov Furthermore, computational models can predict how the substitution of hydrogen with deuterium might alter the vibrational modes of a molecule, which can be verified experimentally using techniques like terahertz spectroscopy. aip.org

Recent research has also explored the use of computational modeling in reinforcement learning and temporal discounting tasks to understand the effects of tyrosine supplementation on cognitive processes. plos.org These models can help to disentangle the specific cognitive components affected by changes in dopamine levels, for which tyrosine is a precursor. plos.orgnih.gov

The following table provides examples of how theoretical and computational modeling is applied to study deuterium effects.

Table 3: Theoretical and Computational Modeling of Deuterium Effects

| Modeling Approach | Focus | Key Insights |

|---|---|---|

| Kinetic Isotope Effect (KIE) Calculations | Enzymatic reaction mechanisms | Elucidation of rate-determining steps and the role of proton/hydrogen transfer. nih.govnih.govnih.gov |

| Molecular Modeling (e.g., Receptor-Ligand Docking) | Protein structure and function | Understanding ligand binding and designing receptor-specific drugs. nih.gov |

| Density Functional Theory (DFT) | Molecular vibrations | Prediction and verification of spectroscopic features of deuterated compounds. aip.org |

Q & A

Q. How can researchers optimize the synthesis of L-Tyrosine-D2 for isotopic labeling studies in metabolic pathways?

Methodological Answer: Synthesis optimization requires selecting deuterium incorporation sites (e.g., aromatic vs. aliphatic positions) and validating purity using techniques like nuclear magnetic resonance (NMR) or mass spectrometry (MS). For example, deuterated tyrosine synthesis often involves catalytic exchange or enzymatic methods to ensure isotopic stability . Experimental design should include control groups with non-deuterated L-tyrosine to assess isotopic effects on reaction kinetics .

Q. What analytical methods are most effective for validating this compound purity and isotopic enrichment in biological samples?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with tandem MS (LC-MS/MS) is preferred for quantifying isotopic enrichment. Researchers should establish calibration curves using certified reference materials and report limits of detection (LOD) and quantification (LOQ). Stability tests under physiological conditions (e.g., pH, temperature) are critical to confirm deuterium retention .

Q. How should hypotheses involving this compound in neurotransmitter synthesis be formulated to ensure testability?

Methodological Answer: Apply the PICO framework: P opulation (e.g., neuronal cell lines), I ntervention (this compound exposure), C omparison (non-deuterated tyrosine), and O utcome (dopamine synthesis rates). Hypotheses must align with existing literature on tyrosine hydroxylase kinetics and deuterium isotope effects .

Q. What ethical considerations are critical when designing human studies involving deuterated amino acids like this compound?

Methodological Answer: Protocols must address deuterium’s potential biological impacts, such as altered metabolic rates or toxicity. Ethical approval applications should detail participant selection criteria, informed consent processes, and contingency plans for adverse effects. Pilot studies in vitro or in animal models are recommended before human trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in data on this compound’s metabolic flux when comparing in vitro vs. in vivo models?

Methodological Answer: Contradictions may arise from differences in cellular compartmentalization or isotope dilution effects. Use compartmental modeling (e.g., physiologically based pharmacokinetic models) to reconcile disparities. Triangulate findings with stable isotope-resolved metabolomics (SIRM) and tracer kinetic analyses .

Q. What experimental designs minimize confounding variables in studies investigating deuterium’s kinetic isotope effects (KIEs) on this compound enzymatic processing?

Methodological Answer: Employ double-blind randomized trials with matched controls. Use isotopomer-specific assays (e.g., position-specific deuterium labeling) to isolate KIEs. Statistical tools like ANOVA with post hoc tests (Tukey’s HSD) can identify significant deviations in reaction rates .